REACTION_CXSMILES
|
[Br-:1].[Br-].C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1[N:48]1[C:52]([CH2:53]O)=[CH:51][C:50]([C:55]([F:58])([F:57])[F:56])=[N:49]1>>[Br:1][CH2:53][C:52]1[N:48]([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][C:42]=2[Cl:41])[N:49]=[C:50]([C:55]([F:58])([F:57])[F:56])[CH:51]=1 |f:0.1.2.3|
|
Name
|
triphenylphosphonium dibromide
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1CO)C(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
then was washed into a separatory funnel with water and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude bromide was purified by silica gel flash chromatography (Jones Flashmaster, 70 g Silica gel, gradient elution from 100% hexanes to 10% ethyl acetate over 30 minutes)
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |